molecular formula C14H15NO B055889 4-Phenoxyphenethylamine CAS No. 118468-18-1

4-Phenoxyphenethylamine

Cat. No.: B055889
CAS No.: 118468-18-1
M. Wt: 213.27 g/mol
InChI Key: JNHPLGDXCJAUBX-UHFFFAOYSA-N
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Description

4-Phenoxyphenethylamine is an organic compound with the molecular formula C14H15NO It is a derivative of phenethylamine, where a phenoxy group is attached to the phenethylamine backbone

Scientific Research Applications

4-Phenoxyphenethylamine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Safety and Hazards

4-Phenoxyphenethylamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing locked up .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenoxyphenethylamine typically involves the following steps:

    Preparation of 4-Phenoxybenzaldehyde: This can be achieved by reacting phenol with 4-bromobenzaldehyde in the presence of a base such as potassium carbonate.

    Reduction to 4-Phenoxybenzyl Alcohol: The 4-Phenoxybenzaldehyde is then reduced to 4-Phenoxybenzyl alcohol using a reducing agent like sodium borohydride.

    Conversion to 4-Phenoxybenzyl Bromide: The 4-Phenoxybenzyl alcohol is converted to 4-Phenoxybenzyl bromide using hydrobromic acid.

    Formation of this compound: Finally, the 4-Phenoxybenzyl bromide is reacted with ammonia or an amine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-Phenoxyphenethylamine can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form the corresponding alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include halides, amines, and thiols.

Major Products Formed

    Oxidation: Formation of 4-Phenoxybenzaldehyde or 4-Phenoxybenzoic acid.

    Reduction: Formation of 4-Phenoxybenzyl alcohol.

    Substitution: Formation of various substituted phenethylamines.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: The parent compound, which lacks the phenoxy group.

    4-Methoxyphenethylamine: Similar structure but with a methoxy group instead of a phenoxy group.

    4-Hydroxyphenethylamine: Similar structure but with a hydroxy group instead of a phenoxy group.

Uniqueness

4-Phenoxyphenethylamine is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-phenoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c15-11-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13/h1-9H,10-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHPLGDXCJAUBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00152134
Record name 4-Phenoxyphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118468-18-1
Record name 4-Phenoxyphenethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118468-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phenoxyphenethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118468181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenoxyphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 118468-18-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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